molecular formula C19H20N4O3S B11645377 (6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11645377
M. Wt: 384.5 g/mol
InChI Key: KHJRLFSSQFWEQR-LUAWRHEFSA-N
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Description

(6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxy-methoxyphenyl group, and a thiadiazolo-pyrimidine core

Preparation Methods

The synthesis of (6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with appropriate phenolic compounds.

    Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the thiadiazolo-pyrimidine core, followed by functionalization to introduce the hydroxy and methoxy groups.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

(6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural diversity.

Scientific Research Applications

(6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets and modulate biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolo-pyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. Some examples include:

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

5-amino-2-cyclohexyl-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H20N4O3S/c1-26-15-10-11(7-8-14(15)24)9-13-16(20)23-19(21-17(13)25)27-18(22-23)12-5-3-2-4-6-12/h7-10,12H,2-6,20H2,1H3/b11-9-

InChI Key

KHJRLFSSQFWEQR-LUAWRHEFSA-N

Isomeric SMILES

COC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)/C=CC1=O

Canonical SMILES

COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)C=CC1=O

Origin of Product

United States

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